molecular formula C16H9F3O6 B6410312 3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid, 95% CAS No. 1261988-94-6

3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid, 95%

Cat. No. B6410312
CAS RN: 1261988-94-6
M. Wt: 354.23 g/mol
InChI Key: WMKDVTLSPZYIOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid (3,5-DCPA) is an organic compound that is commonly used in scientific research. It is a white crystalline solid with a melting point of 140-141°C and a molecular weight of 290.25 g/mol. 3,5-DCPA is a versatile compound, with applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Scientific Research Applications

3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid, 95% has a wide range of applications in scientific research. It can be used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a building block for pharmaceuticals. It is also used as a fluorescent dye in cell imaging and as a substrate for enzyme assays. 3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid, 95% is also used in the synthesis of polymers, such as polyesters, polyamides, and polyurethanes.

Mechanism of Action

3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid, 95% is a carboxylic acid, which can be deprotonated by a base or an enzyme. The deprotonated 3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid, 95% can then interact with other molecules, such as proteins, DNA, or other organic compounds. The interaction between 3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid, 95% and these molecules can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid, 95% has a variety of biochemical and physiological effects. It can act as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. 3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid, 95% can also act as an antioxidant, scavenging free radicals and preventing oxidative damage. Additionally, 3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid, 95% can act as a chelating agent, binding to metals such as iron, copper, and zinc and preventing them from causing oxidative damage.

Advantages and Limitations for Lab Experiments

3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid, 95% has several advantages for lab experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, 3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid, 95% is a relatively non-toxic compound, making it safe to use in experiments. However, 3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid, 95% can be unstable in some conditions, and it can react with other compounds, making it difficult to use in certain experiments.

Future Directions

There are several potential future directions for 3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid, 95%. It could be used in the development of new pharmaceuticals, such as anti-inflammatory drugs. It could also be used in the synthesis of new polymers, such as biodegradable plastics. Additionally, 3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid, 95% could be used in the development of new fluorescent dyes for cell imaging. Finally, 3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid, 95% could be used in the development of new enzyme assays for the study of biochemical processes.

Synthesis Methods

3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid, 95% can be synthesized by reacting 3-bromo-5-trifluoromethylbenzoic acid with 3,5-dicarboxybenzaldehyde in the presence of a base. The reaction yields a mixture of 3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid, 95% and 3,5-dicarboxybenzyl alcohol, which can be separated by column chromatography. The reaction can also be catalyzed by an acid, such as p-toluenesulfonic acid.

properties

IUPAC Name

5-[3-carboxy-5-(trifluoromethyl)phenyl]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F3O6/c17-16(18,19)12-5-8(3-11(6-12)15(24)25)7-1-9(13(20)21)4-10(2-7)14(22)23/h1-6H,(H,20,21)(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKDVTLSPZYIOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90691901
Record name 5'-(Trifluoromethyl)[1,1'-biphenyl]-3,3',5-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid

CAS RN

1261988-94-6
Record name 5'-(Trifluoromethyl)[1,1'-biphenyl]-3,3',5-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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